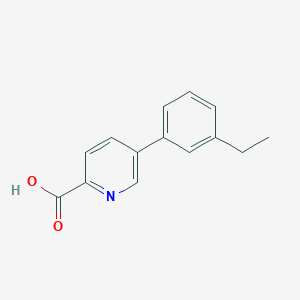
6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine is a complex organic compound that features a quinoline and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroquinoline with 2-amino-3-nitropyridine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry or other scalable techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Possible use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar quinoline structure and have been studied for their biological activities.
Tetrahydroquinolines: These compounds are structurally related and have diverse pharmacological applications.
Uniqueness
6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine is unique due to its specific combination of a quinoline and a nitropyridine moiety, which may confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-yl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-14-12(18(19)20)7-8-13(16-14)17-9-3-5-10-4-1-2-6-11(10)17/h1-2,4,6-8H,3,5,9H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDUYPYNOADKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-5-[(morpholin-4-yl)methyl]aniline](/img/structure/B7937449.png)
![3-Bromo-5-{[cyclopropyl(ethyl)amino]methyl}aniline](/img/structure/B7937467.png)
![3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline](/img/structure/B7937470.png)
![3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline](/img/structure/B7937495.png)
![3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline](/img/structure/B7937496.png)









